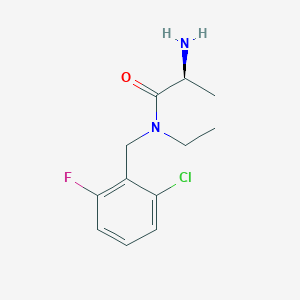

(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-propionamide

CAS No.:

Cat. No.: VC13479531

Molecular Formula: C12H16ClFN2O

Molecular Weight: 258.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16ClFN2O |

|---|---|

| Molecular Weight | 258.72 g/mol |

| IUPAC Name | (2S)-2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-ethylpropanamide |

| Standard InChI | InChI=1S/C12H16ClFN2O/c1-3-16(12(17)8(2)15)7-9-10(13)5-4-6-11(9)14/h4-6,8H,3,7,15H2,1-2H3/t8-/m0/s1 |

| Standard InChI Key | LBBWWGGKAZGFCD-QMMMGPOBSA-N |

| Isomeric SMILES | CCN(CC1=C(C=CC=C1Cl)F)C(=O)[C@H](C)N |

| SMILES | CCN(CC1=C(C=CC=C1Cl)F)C(=O)C(C)N |

| Canonical SMILES | CCN(CC1=C(C=CC=C1Cl)F)C(=O)C(C)N |

Introduction

Chemical Structure and Physicochemical Properties

The compound features a propionamide backbone with a stereogenic center at the C2 position (S-configuration). Key structural elements include:

-

N-Ethyl group: Introduces hydrophobicity and influences receptor binding.

-

2-Chloro-6-fluoro-benzyl moiety: Enhances electronic and steric interactions due to halogen substituents.

-

Primary amine: Potential site for derivatization or salt formation.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₅ClFN₂O | |

| Molecular Weight | 258.72 g/mol | |

| XLogP | 2.3 (estimated) | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 4 | |

| Topological Polar Surface Area | 55.5 Ų |

Synthesis and Optimization

The synthesis of this compound typically involves multi-step routes emphasizing stereochemical control. Key methodologies include:

Key Synthetic Pathways

-

Amide Coupling: Reacting (S)-2-amino-propionic acid derivatives with 2-chloro-6-fluoro-benzylamine and ethylating agents.

-

Halogenation: Introducing chloro and fluoro groups via electrophilic aromatic substitution or directed ortho-metalation .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| 1 | (S)-2-Amino-propionic acid, DCC, HOBt, DCM | 65% | |

| 2 | Ethyl bromide, K₂CO₃, DMF, 50°C | 78% | |

| 3 | Purification: Column chromatography (SiO₂, EtOAc/hexane) | - |

Industrial-Scale Considerations

-

Solvent Optimization: Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred for their balance of polarity and boiling points .

-

Catalysts: N-Methylmorpholine (NMM) enhances reaction rates in anhydrous conditions .

Applications in Drug Discovery

Central Nervous System (CNS) Therapeutics

-

Epilepsy: Structural analogs are under investigation for broad-spectrum antiseizure activity .

-

Neuropathic Pain: Amide derivatives modulate glutamate uptake via EAAT2 potentiation .

Antimicrobial Agents

-

The 2-chloro-6-fluoro substitution pattern enhances membrane permeability, improving efficacy against Gram-positive pathogens .

Future Research Directions

-

Mechanistic Studies: Elucidate targets via molecular docking and in vitro binding assays.

-

ADME Profiling: Assess bioavailability, metabolic stability, and blood-brain barrier penetration.

-

Structural Analog Synthesis: Explore substituent effects on potency and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume